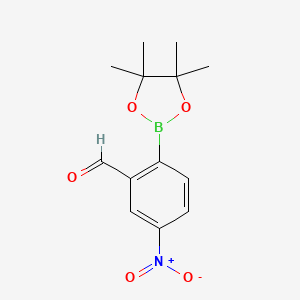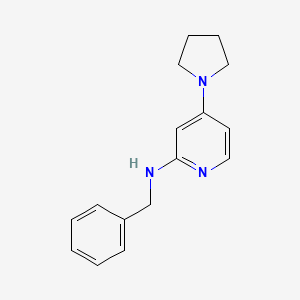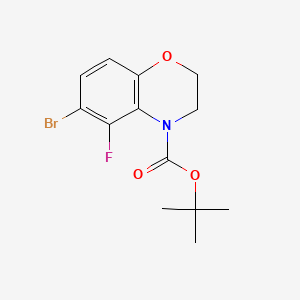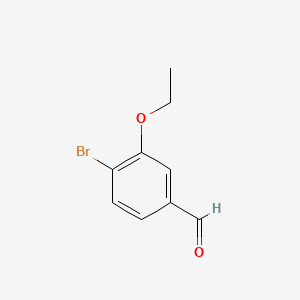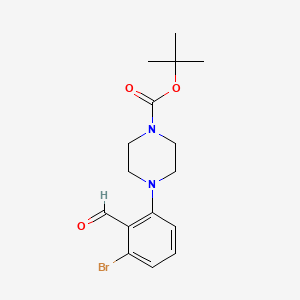
2-Bromo-6-(4-BOC-piperazino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-6-(4-BOC-piperazino)benzaldehyde” is a chemical compound with the molecular formula C16H21BrN2O3 . It is also known as “tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate” and "1-Piperazinecarboxylic acid, 4-(3-bromo-2-formylphenyl)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(4-BOC-piperazino)benzaldehyde” is represented by the InChI code:1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3 . This indicates that the compound has a complex structure with multiple functional groups including a bromine atom, a piperazine ring, and an aldehyde group. Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-(4-BOC-piperazino)benzaldehyde” is 369.26 . The compound should be stored in a refrigerated environment . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is integral in drug design due to its versatility in molecular structures. It's a core component in numerous drugs across various therapeutic categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and many more. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules. The modification of substituents on the piperazine ring can notably influence the pharmacokinetic and pharmacodynamic properties of the resultant compounds. Piperazines' broad potential as a flexible building block for drug-like elements underscores its significance in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant potential in anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB). These compounds, with piperazine as a vital building block, have been effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules are critical for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone (PBTZ169), is currently under clinical studies for tuberculosis (TB) treatment. The compound targets decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of the essential arabinan polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis. The results of the pilot clinical studies are promising and raise optimism regarding its further development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
properties
IUPAC Name |
tert-butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGNLAZNZFAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743023 |
Source


|
| Record name | tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-BOC-piperazino)benzaldehyde | |
CAS RN |
1381944-27-9 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-(3-bromo-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

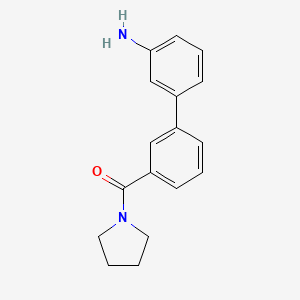
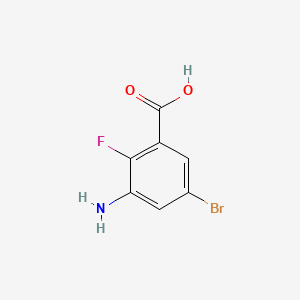

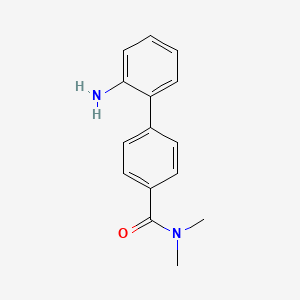




![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
